![molecular formula C3H7N5O2S B2941789 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide CAS No. 1697255-05-2](/img/structure/B2941789.png)
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide
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Overview
Description
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is a synthetic compound with the CAS Number: 1697255-05-2 . It has a molecular weight of 177.19 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is 1S/C3H7N5O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2,(H2,4,9,10) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 177.19 . The compound’s InChI code is 1S/C3H7N5O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2,(H2,4,9,10) , which provides information about its molecular structure.Scientific Research Applications
Anion Binding Properties
Tetrazoles and acyl sulfonamides, functional groups common in medicinal chemistry, exhibit unique anion binding properties when integrated into supramolecular frameworks. The study by Pinter et al. (2011) reveals that calixarene-based tetrazole-containing hosts demonstrate competent anion binding, highlighting the significance of the highly acidic N-H functional groups of tetrazoles in supramolecular chemistry (Pinter, S. Jana, R. Courtemanche, & F. Hof, 2011).
Synthesis and Biological Evaluation
Research by Akram et al. (2019) focuses on the synthesis, molecular, and spectroscopic properties, along with the biological evaluation of sulfonamide derivatives. Their work, involving Density Functional Theory (DFT) calculations and in silico molecular docking, underscores the antibacterial potency of these compounds, specifically against a range of bacteria. The study exemplifies the relevance of tetrazole sulfonamides in developing new antibacterial agents (Akram et al., 2019).
Innovative Synthesis Approaches
A novel approach presented by Irannejad-Gheshlaghchaei et al. (2018) showcases the use of a dicationic ionic liquid as a catalyst for synthesizing 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones. This method highlights the application of sulfonamide-based catalysts in facilitating multi-component reactions under solvent-free conditions, providing a green and efficient synthesis pathway (Irannejad-Gheshlaghchaei et al., 2018).
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various enzymes and receptors in organisms .
Mode of Action
Tetrazoles, in general, can interact with many enzymes and receptors in organisms via non-covalent interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that tetrazole derivatives may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The stability and efficacy of tetrazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-(tetrazol-1-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2,(H2,4,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEJNSHGZPQIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide |
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